trans-2-Hexene

Overview

Description

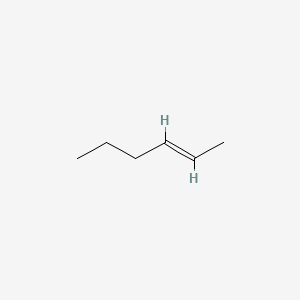

trans-2-Hexene: is an organic compound with the molecular formula C6H12 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is commonly used in organic synthesis and industrial applications.

Mechanism of Action

Target of Action

Trans-2-Hexene, a type of alkene, primarily targets the carbon-carbon double bonds in organic compounds. The carbon-carbon double bond is a region of high electron density, making it an attractive site for electrophilic attack .

Mode of Action

This compound interacts with its targets through a process known as epoxidation. This reaction involves the addition of an oxygen atom across the carbon-carbon double bond, forming an oxacyclopropane ring, also known as an epoxide . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond. The mechanism involves a concerted reaction with a four-part, circular transition state .

Biochemical Pathways

The epoxidation of this compound can lead to various downstream effects. For instance, the resulting epoxide rings can be opened by further reaction to form anti-vicinal diols . Additionally, 2-Hexene shows strong selectivity to propene, acetaldehyde, and 1,3-butadiene .

Result of Action

The epoxidation of this compound results in the formation of an oxacyclopropane ring. This ring can be further reacted to form anti-vicinal diols . These transformations can have various molecular and cellular effects, depending on the context in which they occur.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by the presence of other reactive species, the pH of the environment, and the temperature . Additionally, the cis/trans configuration of the molecule can influence its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Hexene can be synthesized through various methods, including:

Dehydrohalogenation of 2-Hexyl Halides: This method involves the elimination of a hydrogen halide from 2-hexyl halides using a strong base like potassium hydroxide in ethanol.

Isomerization of 1-Hexene: Using a catalyst such as palladium on carbon, 1-hexene can be isomerized to form this compound.

Reduction of 2-Hexyne: Hydrogenation of 2-hexyne in the presence of a Lindlar catalyst can selectively produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-hexyne. This process involves the use of a metal catalyst, such as palladium, to facilitate the addition of hydrogen to the triple bond, converting it into a double bond with the trans configuration.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Hexene can undergo oxidation reactions to form epoxides or diols. For example, using meta-chloroperoxybenzoic acid (MCPBA), this compound can be converted into an epoxide.

Hydrogenation: In the presence of a metal catalyst like palladium, this compound can be hydrogenated to form hexane.

Halogenation: this compound reacts with halogens such as bromine to form dibromohexane.

Common Reagents and Conditions:

Oxidation: MCPBA in a non-aqueous solvent like chloroform.

Hydrogenation: Palladium on carbon catalyst under hydrogen gas.

Halogenation: Bromine in an inert solvent like carbon tetrachloride.

Major Products:

Epoxidation: this compound oxide.

Hydrogenation: Hexane.

Halogenation: 2,3-Dibromohexane.

Scientific Research Applications

Chemistry: trans-2-Hexene is used as a starting material in organic synthesis to produce various compounds, including epoxides and alcohols. It is also used in studying reaction mechanisms and kinetics.

Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives and reaction products are of interest in these fields. For example, epoxides derived from this compound are studied for their potential biological activities.

Industry: In the industrial sector, this compound is used as a co-monomer in the production of polyethylene, enhancing the material’s properties. It is also employed in the synthesis of fragrances and flavoring agents.

Comparison with Similar Compounds

cis-2-Hexene: The cis isomer of 2-hexene, where the hydrogen atoms are on the same side of the double bond.

1-Hexene: An alkene with the double bond at the first carbon atom.

trans-3-Hexene: An isomer with the double bond at the third carbon atom in the trans configuration.

Uniqueness: trans-2-Hexene is unique due to its specific geometric configuration, which affects its physical and chemical properties. Compared to cis-2-hexene, this compound has a higher melting point and lower boiling point due to its more linear structure, which allows for better packing in the solid state and less steric hindrance in the liquid state.

Biological Activity

trans-2-Hexene is an unsaturated hydrocarbon belonging to the alkene family, characterized by the presence of a double bond between the second and third carbon atoms in its six-carbon chain. This compound is of significant interest due to its diverse biological activities, including its potential applications in agriculture and pest management.

- Chemical Formula : C₆H₁₂

- Molecular Weight : 84.16 g/mol

- Structure : this compound has a linear structure with the double bond in the trans configuration, which influences its reactivity and biological interactions.

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. In a study investigating its effects on various mycotoxigenic fungi, it was found that:

- Growth Inhibition : Concentrations of 5 µl/l completely inhibited the growth of Aspergillus flavus, Fusarium graminearum, and Aspergillus niger .

- Mechanism : The antifungal action is likely due to the disruption of fungal cell membranes or metabolic pathways, although specific mechanisms require further elucidation.

Insecticidal Activity

This compound has also demonstrated insecticidal properties against storage pests, particularly Tribolium castaneum (red flour beetle):

- Mortality Rates : A concentration of 0.8 µl/ml resulted in an efficacy rate of 81.3% over seven days, indicating strong potential as a pest control agent .

- Developmental Impact : The compound causes malformations in adults emerging from treated pupae, suggesting that it disrupts normal developmental processes.

Gene Expression Modulation

In studies involving plant treatments with trans-2-Hexenal (a derivative), gene expression analysis revealed:

- Up-regulation of Defense Genes : Certain genes related to plant defense mechanisms were up-regulated, although the overall changes were modest. Notably, genes like sigma factor-binding protein 1 chloroplastic-like showed increased expression levels compared to controls .

- Survival Rates in Treated Plants : Post-harvest treatment with trans-2-Hexenal resulted in prolonged survival rates for strawberries, reducing mold infection rates significantly .

Ozonolysis Studies

The ozonolysis of this compound has been studied to understand its atmospheric degradation:

- Reaction Products : The primary products identified include glyoxal and butanal, with molar yields of approximately 59% and 36%, respectively .

- Secondary Organic Aerosols (SOA) : The reaction contributes to SOA formation, which has implications for air quality and environmental health .

Oxidative Stability

The stability of this compound under oxidative conditions has been explored:

- Reaction with Hydroxyl Radicals : The compound reacts with hydroxyl radicals at a rate constant of , indicating its potential reactivity in atmospheric chemistry .

Case Study 1: Efficacy Against Storage Pests

In a controlled environment study, this compound was applied at varying concentrations to assess its efficacy against T. castaneum. Results indicated:

| Concentration (µl/ml) | Mortality Rate (%) | Notes |

|---|---|---|

| 0.1 | 100 | Complete inhibition of offspring |

| 0.8 | 81.3 | High efficacy over 7 days |

| Control | 0 | No effect |

This data underscores the compound's potential as a dual-purpose agent for pest and pathogen control in agricultural settings.

Case Study 2: Antifungal Efficacy in Post-Harvest Treatments

A study on strawberries treated with trans-2-Hexenal showed:

| Treatment Concentration (µmol) | Survival Days | Mold Infection Rate (%) |

|---|---|---|

| Control | 0 | 100 |

| 0.1 | 3 | 40 |

| 1 | 5 | <20 |

These findings highlight the compound's effectiveness in enhancing post-harvest longevity while reducing fungal infections.

Properties

IUPAC Name |

(E)-hex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKRALMXUUNKS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881224 | |

| Record name | (2E)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |

| Record name | Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4050-45-7, 592-43-8, 25264-93-1 | |

| Record name | trans-2-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4050-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004050457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025264931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TZ30GGG1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |

| Record name | HEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-2-hexene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While specific data points weren't provided in the research excerpts, techniques like NMR spectroscopy can reveal structural details. For instance, []C NMR analysis can distinguish between different carbon environments in the molecule, helping to confirm its structure and study its interactions. []

Q3: Does this compound exhibit fluorescence?

A3: Yes, this compound displays weak fluorescence when excited at specific wavelengths, such as 184.9 nm. This phenomenon is attributed to electronic transitions within the molecule, likely originating from its lowest singlet Rydberg state. []

Q4: What is the significance of this compound in olefin metathesis reactions?

A4: this compound can be a desired product in olefin metathesis, a valuable reaction for redistributing fragments of alkenes. Researchers have investigated optimization algorithms to achieve high purities of this compound as a bottom product in a simulated reactive distillation process using Aspen HYSYS software. []

Q5: Can this compound be produced through isomerization reactions?

A5: Yes, several studies demonstrate the isomerization of other hexene isomers, like 1-hexene, to this compound. For example, researchers found that a nickel oxide-silica-alumina catalyst facilitates propylene dimerization, yielding this compound among other hexene isomers. [] Similarly, a ruthenium(III) complex, coordinated by a tetradentate naphthaldiimine ligand, catalyzes the double-bond migration of 1-hexene to yield this compound, which further undergoes catalytic isomerization to cis-2-hexene. []

Q6: How does the position of the double bond in hexene isomers affect their reactivity?

A6: The location of the double bond significantly influences the combustion reactivity of hexene isomers. Studies using a rapid compression facility at the University of Michigan demonstrated that 1-hexene, this compound, and trans-3-hexene exhibit different ignition delay times, highlighting the impact of double bond position on their autoignition characteristics. []

Q7: What role does this compound play in understanding the mechanism of metal-catalyzed olefin rearrangements?

A7: Research using the bicyclo[6.1.0]nonene system and iron carbonyls provided insights into olefin rearrangement mechanisms. Specifically, the rearrangement of a dichlorobicyclo[6.1.0]nonene isomer to this compound, in the presence of Fe2(CO)9, suggests two distinct mechanisms: one where the iron carbonyl remains attached throughout the rearrangement, and another potentially bypassing a direct iron carbonyl intermediate. [, ]

Q8: How is this compound used in studying hydrogenation reactions?

A8: this compound serves as a model substrate for exploring hydrogenation mechanisms on catalytic surfaces. Electron spin resonance studies, employing spin traps, have been used to detect and identify radical species on palladium-supported catalysts during the hydrogenation of this compound. These investigations provide valuable information about the interaction of hydrogen atoms and alkenes on catalyst surfaces in solution. []

Q9: What is the role of this compound in epoxidation reactions?

A9: this compound is frequently used as a substrate to investigate the selectivity of epoxidation catalysts. For example, researchers examined the stereoselectivity of titanium silicate-1 (TS-1) in the epoxidation of cis/trans-2-hexene with hydrogen peroxide. [] They found that the reaction yielded predominantly the trans epoxide, indicating the catalyst's cis-selectivity, which is attributed to the specific structure of the titanium-hydroperoxo intermediate and the spatial constraints within the TS-1 zeolite. []

Q10: Can this compound be epoxidized using molecular oxygen?

A10: Yes, researchers successfully demonstrated the stereospecific epoxidation of this compound using molecular oxygen on photoirradiated titanium dioxide powder. Interestingly, they observed that this compound exhibited higher reactivity than its cis isomer in this photocatalytic process. []

Q11: How does the presence of a nitrate group influence the reactivity of alkoxy radicals derived from this compound?

A11: Quantum chemical calculations and kinetic modeling studies reveal that the presence of a nitrate group on the alkoxy radicals derived from this compound significantly affects their decomposition pathways. These studies highlight the impact of nitrate groups on the atmospheric fate and reactivity of alkoxy radicals, particularly in nighttime chemistry where nitrate radical-initiated oxidation is significant. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.